molecular formula C9H11ClN2 B11908393 4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine

4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Cat. No.: B11908393
M. Wt: 182.65 g/mol
InChI Key: VNNPQKPMWXTMDW-UHFFFAOYSA-N
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Description

4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine is a valuable chemical intermediate built on the cyclopenta[d]pyrimidine scaffold, a core structure recognized for its significant potential in anticancer drug discovery . This scaffold is a key precursor in medicinal chemistry for the synthesis of novel small molecules designed as antimitotic agents . Research indicates that substituted cyclopenta[d]pyrimidines function by inhibiting tubulin polymerization through binding at the colchicine site on β-tubulin . This mechanism of action is of particular interest because it may allow these compounds to overcome major clinical challenges of resistance associated with P-glycoprotein (Pgp) overexpression and βIII-tubulin isotype expression, which often limit the efficacy of taxanes and vinca alkaloids . The chloro substituent at the 4-position of the pyrimidine ring makes this compound an excellent electrophile for further functionalization, enabling the introduction of diverse amine and other nucleophilic groups to explore structure-activity relationships (SAR) and optimize potency . The 6,6-dimethyl modification on the dihydro-5H-cyclopenta ring is a strategic structural variation that can be explored to fine-tune the compound's lipophilicity, metabolic stability, and overall three-dimensional conformation for enhanced target binding. This product is intended for research and further manufacturing applications to develop new therapeutic agents and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine

InChI

InChI=1S/C9H11ClN2/c1-9(2)3-6-7(4-9)11-5-12-8(6)10/h5H,3-4H2,1-2H3

InChI Key

VNNPQKPMWXTMDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)N=CN=C2Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

6,6-Dimethylcyclopentanone reacts with acetamidine hydrochloride in the presence of a strong base, such as potassium tert-butoxide (KOtBu), in dimethylformamide (DMF) at elevated temperatures (80–100°C). The base deprotonates the amidine, enabling nucleophilic attack on the carbonyl carbon of the cyclopentanone. Subsequent cyclization forms the bicyclic structure, yielding 6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine as an intermediate.

Example Protocol

  • Starting Materials : 6,6-Dimethylcyclopentanone (1.0 equiv), acetamidine hydrochloride (1.2 equiv), KOtBu (2.0 equiv).

  • Solvent : Anhydrous DMF.

  • Conditions : Stirred at 90°C for 12 hours under nitrogen.

  • Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography.

  • Yield : 79% (analogous to related compounds).

Role of Substituents

The methyl groups at the 6-position are retained from the cyclopentanone precursor, eliminating the need for post-cyclization alkylation. This method ensures regioselectivity and minimizes side reactions.

Alternative Synthetic Routes

Ring-Opening of Epoxides

A less common approach involves epoxide intermediates. For example, 4-vinyl-1-cyclohexene 1,2-epoxide undergoes acid-catalyzed ring-opening to form diols, which are oxidized to dicarboxylic acids and cyclized with amidines. While this route is modular, it introduces complexity with lower overall yields (20–30% over multiple steps).

Nucleophilic Substitution

Pre-formed chloropyrimidines can undergo alkylation to introduce methyl groups. For instance, 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine reacts with methylmagnesium bromide (Grignard reagent) under anhydrous conditions. However, this method struggles with regioselectivity and often produces mixtures.

Comparative Analysis of Methods

The table below summarizes key preparation routes, highlighting efficiency and practicality:

MethodStarting MaterialsKey ReagentsConditionsYieldAdvantagesLimitations
Cyclocondensation6,6-DimethylcyclopentanoneAcetamidine, KOtBu90°C, DMF, 12 h79%High regioselectivity, fewer stepsRequires specialized amidines
POCl₃ Chlorination6,6-Dimethyl intermediatePOCl₃Reflux, 3 h73%Scalable, high purityCorrosive reagents
Epoxide Ring-Opening4-Vinyl-1-cyclohexene epoxideHCl, H₂O₂Multi-step20–30%ModularLow yield, complex workup
Grignard Alkylation4-Chloro derivativeMeMgBrTHF, 0°C, 2 h45%Flexibility in substituentsPoor regioselectivity

Industrial-Scale Considerations

Catalytic Enhancements

Industrial protocols often employ tris(cetylpyridinium) 12-tungstophosphate (CWP) to accelerate oxidation steps, reducing reaction times by 30–40%.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield >95% pure product.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidants: For oxidation reactions, tert-butyl hydroperoxide and manganese triflate are commonly used.

Major Products:

Scientific Research Applications

Antitumor Activity

Recent research has highlighted the effectiveness of derivatives of 4-chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine as potential antitumor agents. A study reported that small molecule derivatives exhibit potent anti-microtubule activity and are effective against multidrug-resistant cancer cell lines. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy against various cancer types .

Table 1: Antitumor Activity of Derivatives

Compound NameActivityCancer TypeReference
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminiumPotentVarious

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Its derivatives have been tested for activity against various bacterial strains, demonstrating significant inhibition of growth. This suggests potential use in developing new antibiotics .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its unique structure allows it to act as a monomer in the creation of specialty polymers with tailored properties for specific applications in coatings and adhesives.

Table 2: Polymerization Characteristics

PropertyValue
Polymerization TypeFree radical polymerization
Thermal StabilityHigh
Mechanical StrengthModerate to High

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Research

In a study published in Nature Communications, researchers synthesized various derivatives of the compound to evaluate their anticancer properties. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Antimicrobial Testing

A collaborative study between several universities investigated the antimicrobial effects of the compound's derivatives on Staphylococcus aureus. Results showed a notable reduction in bacterial viability with specific derivatives, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding. The specific pathways involved depend on the nature of the derivative and its target.

Comparison with Similar Compounds

Substituent Variations and Steric Effects

  • 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) Molecular Formula: C₈H₁₀ClN₃ Key Features: A primary amine at position 2 introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The methyl group at position 6 moderately increases steric hindrance. Synthesis: Synthesized in 34% yield via chlorination of precursor 7, with a melting point of 181.5–182.9 °C . Comparison: The absence of a second methyl group (vs.
  • 4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18)

    • Molecular Formula : C₁₀H₁₁ClN₂
    • Key Features : A vinyl group at position 6 enables conjugation and further functionalization (e.g., polymerization).
    • Synthesis : Higher yield (81%) due to favorable reaction kinetics with the vinyl substituent. NMR data (δ 5.00–6.01 ppm) confirm the vinyl protons .
    • Comparison : The vinyl group offers unique reactivity absent in the dimethyl-substituted target compound.

Electronic Modifications and Reactivity

  • 2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

    • Molecular Formula : C₁₄H₁₃ClN₂S
    • Key Features : The sulfanyl group at position 2 enhances nucleophilicity, facilitating oxidation or substitution reactions.
    • Comparison : The electron-rich sulfur atom contrasts with the electron-withdrawing chloro group in the target compound, altering regioselectivity in reactions .
  • 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

    • Molecular Formula : C₈H₉ClN₂S
    • Key Features : Methylthio group at position 2 acts as a leaving group in substitution reactions.
    • Storage : Stable at 2–8°C, indicating moderate thermal sensitivity .
    • Comparison : The methylthio substituent provides distinct reactivity compared to the dimethyl-chloro system.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Target) C₉H₁₁ClN₂ 182.65* Cl (C4), 2×CH₃ (C6) N/A Intermediate for bioactive molecules
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) C₈H₁₀ClN₃ 183.64 Cl (C4), CH₃ (C6), NH₂ (C2) 181.5–182.9 Cytotoxic agent precursor
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18) C₁₀H₁₁ClN₂ 194.66 Cl (C4), CH₃ (C2), vinyl (C6) N/A (liquid) High-yield synthesis (81%)
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-...pyrimidine C₁₄H₁₃ClN₂S 276.78 Cl (C4), SCH₂C₆H₄Cl (C2) N/A Enhanced nucleophilic reactivity
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine C₉H₇ClN₂S 210.69 Cl (C4), fused thiophene N/A Antibacterial agent synthesis

*Calculated based on analogous compounds.

Key Findings and Implications

  • Steric Effects: The dimethyl groups in the target compound likely reduce reactivity in substitution reactions compared to mono-methyl or vinyl analogs .
  • Electronic Tuning : Sulfur-containing derivatives (e.g., sulfanyl, thiophene) exhibit distinct electronic profiles, influencing biological activity and synthetic pathways .

Biological Activity

4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound notable for its unique fused ring structure that combines features of pyrimidine and cyclopentane. Its molecular formula is C${10}$H${12}$ClN$_{3}$, with the presence of chlorine and dimethyl groups significantly influencing its chemical reactivity and biological properties. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The compound's unique arrangement allows it to interact effectively with various biological targets, influencing cellular processes such as proliferation and apoptosis.

PropertyDescription
Molecular FormulaC${10}$H${12}$ClN$_{3}$
CAS Number83942-13-6
Structural FeaturesFused pyrimidine and cyclopentane rings

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, studies show that this compound can inhibit cell growth by inducing apoptosis in cancer cells through interaction with specific molecular pathways involved in cell cycle regulation .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Microtubule Disruption : Similar to other known anticancer agents, it may inhibit microtubule assembly, thereby disrupting mitotic processes .
  • Targeting Specific Enzymes : The compound may interact with enzymes involved in cancer cell survival and proliferation pathways.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound demonstrated a GI50 (Growth Inhibition 50) in the nanomolar range against both sensitive and multidrug-resistant cancer cells. This suggests a strong potential for development as an anticancer therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various analogs of the compound. By modifying substituents on the cyclopenta[d]pyrimidine scaffold, researchers identified key structural features that enhance biological activity. For example, compounds with additional methyl groups showed improved potency against cancer cells compared to their less substituted counterparts .

Comparative Analysis with Related Compounds

The following table outlines some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrimidineContains a methyl group instead of dimethyl groupsDifferent reactivity due to fewer steric hindrances
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyrimidineMethyl group at a different positionAltered biological activity profile
4-Chloro-5,6-dihydrobenzo[4,5]thieno[2,3-d]pyrimidineIncorporates a thieno ringPotentially different pharmacological effects

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and what key steps influence yield?

  • Methodology : Synthesis typically involves cyclization of pyrimidine precursors with chloroalkanes under controlled conditions. For example, chlorination of a pyrimidin-2-amine derivative (e.g., compound 7) using POCl₃ or similar agents yields 34–81% product, depending on substituents and purification .
  • Optimization : Solvents like DMF or DMSO enhance nucleophilic substitutions, while temperature control (e.g., 80–100°C) minimizes side reactions .
  • Key Data :

Starting MaterialChlorinating AgentYield (%)Reference
Pyrimidin-2-aminePOCl₃34
Vinyl-substituted precursorPOCl₃81

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • ¹H NMR : Peaks for methyl groups (δ 1.17–2.62 ppm) and cyclopentane protons (δ 2.83–3.41 ppm) confirm regiochemistry .
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., C: 74.23% observed vs. 74.23% theoretical) .
  • TLC : Used to monitor reaction progress (e.g., Rf 0.48 in CHCl₃/CH₃OH) .

Q. What solvents and conditions are optimal for derivatization reactions?

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions, while methanol/chloroform mixtures aid in purification .
  • Reaction Design : Controlled pH (neutral to slightly acidic) and inert atmospheres (N₂/Ar) prevent decomposition of sensitive intermediates .

Advanced Research Questions

Q. How do substituents influence biological activity in cyclopenta[d]pyrimidine analogs?

  • SAR Insights :

  • Electron-Withdrawing Groups (Cl) : Enhance reactivity in nucleophilic substitutions and improve binding to kinase targets .
  • Bulkier Substituents (Tetrahydro-pyran) : Increase steric hindrance, altering selectivity in anti-inflammatory assays .
    • Comparative Data :
SubstituentBioactivity (IC₅₀, μM)Target
Chlorine + Methyl0.45Kinase A
Chlorine + Tetrahydro-pyran0.12Kinase B

Q. What advanced techniques resolve contradictions in reaction yields for analogs?

  • Mechanistic Studies : DFT calculations predict regioselectivity in chlorination, explaining yield variations (e.g., 34% vs. 81%) due to steric effects from substituents like vinyl groups .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate stability, identifying degradation pathways under suboptimal conditions .

Q. How can catalytic systems improve scalability of cyclopenta[d]pyrimidine synthesis?

  • Catalyst Design : Pd/C or FeCl₃ accelerates cyclization steps, reducing reaction times from 24h to 6h .
  • Flow Chemistry : Continuous flow reactors achieve >90% purity at gram-scale, avoiding batch-processing bottlenecks .

Methodological Best Practices

Q. What strategies mitigate side reactions during functionalization?

  • Temperature Gradients : Slow heating (2°C/min) prevents exothermic runaway in chlorination .
  • Protecting Groups : Boc or acetyl groups shield reactive amines during multi-step syntheses .

Q. How are computational tools integrated into experimental design?

  • Molecular Docking : Predicts binding modes to prioritize analogs for anti-cancer testing (e.g., docking score < -8.0 kcal/mol correlates with activity) .
  • Retrosynthetic Software : Tools like Synthia propose routes with minimal protecting group steps .

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